molecular formula C20H22N2O5S2 B2413438 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide CAS No. 863020-66-0

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

Cat. No.: B2413438
CAS No.: 863020-66-0
M. Wt: 434.53
InChI Key: KMPYEKVRJXMINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a dioxido-2,3-dihydrothiophen moiety and a p-tolyl group contributes to its unique properties. The molecular formula can be represented as C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S.

  • Opioid Receptor Agonism : Research indicates that this compound may act as an agonist at the κ-opioid receptor (KOR). KOR agonists have been associated with analgesic effects and potential use in treating pain without the addictive properties of traditional opioids .
  • Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The specific pathways involved typically include apoptosis induction and cell cycle arrest .

Case Studies

  • Analgesic Effects : A study published in 2013 evaluated the analgesic properties of sulfonamide derivatives in animal models. The findings suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide demonstrated significant pain relief comparable to standard analgesics .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains .

Summary of Biological Activities

Activity TypeMechanismReference
Opioid Receptor AgonismKappa opioid receptor activation
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis

Comparative Analysis with Related Compounds

Compound NameKOR AgonistAntibacterial ActivityAnticancer Activity
4-(N,N-dimethylsulfamoyl)-N-(p-tolyl)benzamideYesModerateYes
SulfanilamideYesHighLimited
TrimethoprimNoHighModerate

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-15-4-8-17(9-5-15)22(18-12-13-28(24,25)14-18)20(23)16-6-10-19(11-7-16)29(26,27)21(2)3/h4-13,18H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYEKVRJXMINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.